
2-Pentylnonanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentylnonanal is an organic compound that belongs to the class of aldehydes. It is characterized by a long carbon chain with a terminal aldehyde group. The molecular formula of this compound is C14H28O, and it has a molecular weight of 210.3556 g/mol . This compound is known for its distinctive odor and is often used in fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pentylnonanal can be synthesized through various organic reactions. One common method involves the oxidation of primary alcohols. For instance, this compound can be prepared by the oxidation of 2-Pentylnonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of alkenes followed by hydrogenation. This method involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex, to form an aldehyde. The resulting aldehyde is then hydrogenated to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentylnonanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol, 2-Pentylnonanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 2-Pentylnonanoic acid
Reduction: 2-Pentylnonanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pentylnonanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the fragrance and flavor industry due to its distinctive odor. .
Mecanismo De Acción
The mechanism of action of 2-Pentylnonanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can further undergo various chemical transformations. The aldehyde group can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Nonenal: Another aldehyde with a similar structure but a different carbon chain length.
2-Decenal: Similar in structure but with a longer carbon chain.
2-Undecenal: Another structurally similar aldehyde with an even longer carbon chain.
Uniqueness
2-Pentylnonanal is unique due to its specific carbon chain length and the position of the aldehyde group. This gives it distinct chemical properties and reactivity compared to other aldehydes. Its specific odor profile also makes it valuable in the fragrance industry .
Propiedades
Número CAS |
88015-71-8 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
2-pentylnonanal |
InChI |
InChI=1S/C14H28O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
DXRZZZFLQMCCFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


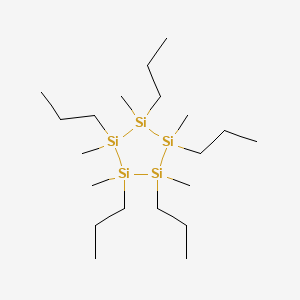
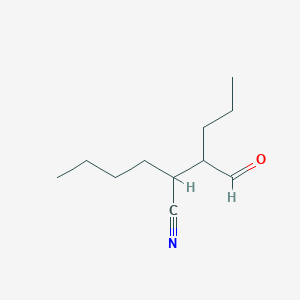

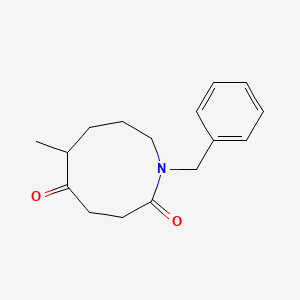
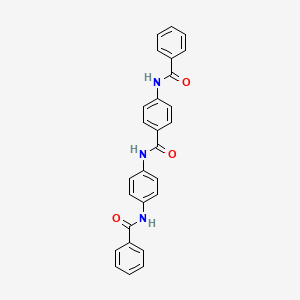
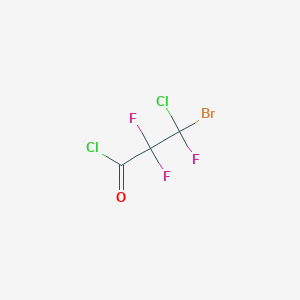
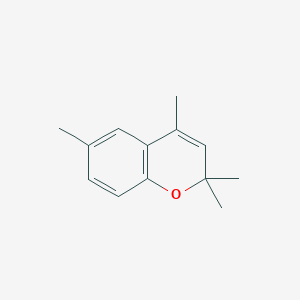
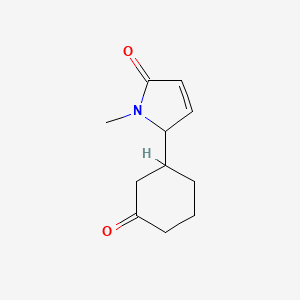
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
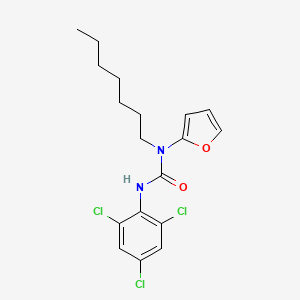
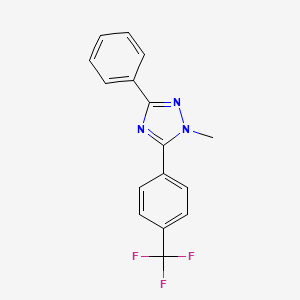
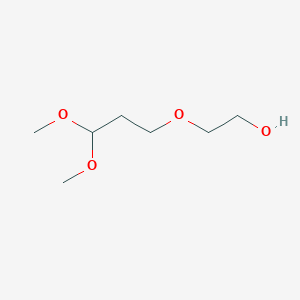
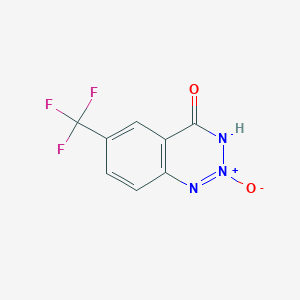
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
